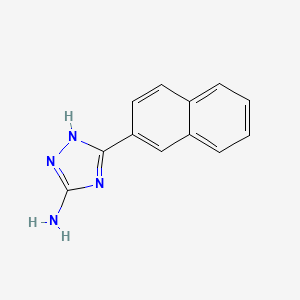
3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene derivatives have been widely studied due to their diverse biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties . They are a class of arenes, consisting of two ortho-fused benzene rings .
Synthesis Analysis
The synthesis of naphthalene derivatives often involves multicomponent reactions . For instance, 2-naphthol has been used as a starting material in various organic transformations due to its multiple reactive sites .Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex due to the presence of multiple functional groups. The structure is often analyzed using techniques like NMR spectroscopy .Chemical Reactions Analysis
Naphthalene derivatives can participate in a variety of chemical reactions due to the presence of multiple reactive sites . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can vary widely depending on their specific structure. For example, 2-naphthol has a melting point of 122 °C .Aplicaciones Científicas De Investigación
Antimicrobial Properties
3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine and its analogs have been studied for their potential antimicrobial properties. For instance, Desai et al. (2011) synthesized a series of 1,2,4-triazole and naphthalene analogs with diverse substituents, which exhibited strong inhibition against various bacterial and fungal strains, indicating significant antimicrobial action (Desai et al., 2011).
Material Science Applications
In material science, 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine derivatives have been synthesized and characterized for their physical properties. Kareem (2018) demonstrated the synthesis of novel derivatives of 1,2,4-Triazoles, showing that these compounds significantly modulate fluorescence properties, which could be beneficial for various applications in material science (Kareem, 2018).
Anticancer and Antioxidant Studies
Compounds derived from 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine have also been explored for their potential anticancer and antioxidant properties. Gaber et al. (2018) synthesized a series of metal complexes with ligands containing 1,2,4-triazole moiety and naphthalene, which showed potent antimicrobial, antioxidant, and antitumor activities. This indicates their potential as therapeutic agents (Gaber et al., 2018).
Flame Retardant Properties
In the field of flame retardancy, derivatives of 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine have been studied. Agrawal and Narula (2014) synthesized amines containing the naphthalene moiety and evaluated their effectiveness as flame retardants in epoxy resins, demonstrating excellent flame retardancy (Agrawal & Narula, 2014).
Fluorescence and Sensory Applications
Another area of research is the development of fluorescence and sensory materials. For instance, Abdurahman et al. (2020) designed and synthesized novel aggregation-induced emission (AIE) materials based on triazole and naphthalene, which displayed rapid response and high sensitivity as fluorescence film probes, indicating their potential in sensory applications (Abdurahman et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
Direcciones Futuras
The future research directions in the field of naphthalene derivatives are vast. They include the development of new synthetic strategies, exploration of their biological activities, and their potential applications in various fields such as medicinal chemistry, material science, dyes and pigment science, and agrochemistry .
Propiedades
IUPAC Name |
5-naphthalen-2-yl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-14-11(15-16-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRAFYCODYLUIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NN3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2375098.png)
![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2375100.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]-1-(4-methoxyphenyl)pyrazin-2-one](/img/structure/B2375101.png)
![3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride](/img/structure/B2375102.png)
![ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B2375104.png)
![3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2375108.png)
![(4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2375109.png)
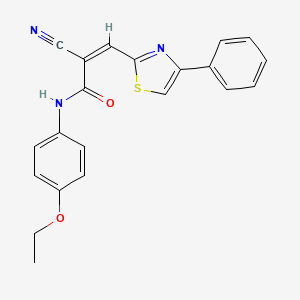
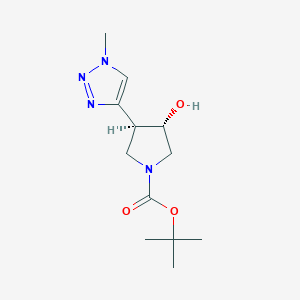
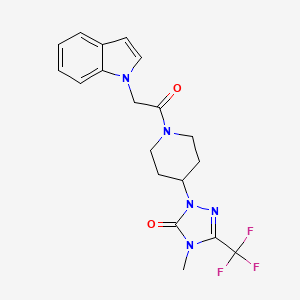

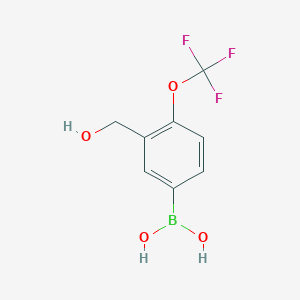
![2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2375118.png)
![(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2375120.png)